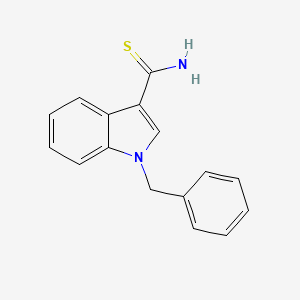

1-benzyl-1H-indole-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2S |

|---|---|

Molecular Weight |

266.362 |

IUPAC Name |

1-benzylindole-3-carbothioamide |

InChI |

InChI=1S/C16H14N2S/c17-16(19)14-11-18(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,17,19) |

InChI Key |

HGUKNAVOUNTXBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Plausible Synthesis of 1-benzyl-1H-indole-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution at the N-1 and C-3 positions of the indole ring is a common strategy for modulating pharmacological properties. This guide focuses on the chemical properties of 1-benzyl-1H-indole-3-carbothioamide, a compound of interest due to the combined structural features of the N-benzylated indole scaffold and the bioisosteric thioamide group. Thioamides, as sulfur analogs of amides, exhibit unique physicochemical properties that can influence receptor binding, metabolic stability, and pharmacokinetic profiles.[1][2][3]

Physicochemical Properties

While specific experimental data for this compound is unavailable, its properties can be predicted based on its constituent parts and comparison with its amide analog, N-benzyl-1H-indole-3-carboxamide.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value (this compound) | Basis of Estimation |

| Molecular Formula | C₁₆H₁₄N₂S | Calculated |

| Molecular Weight | 266.36 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar structures |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | General solubility of N-benzylated indoles |

| pKa (N-H) | More acidic than the corresponding amide | General property of thioamides[1] |

Table 2: Comparison of Amide vs. Thioamide Properties

| Property | Amide (-CONH₂) | Thioamide (-CSNH₂) | Reference |

| C=O/C=S Bond Length | ~1.23 Å | ~1.71 Å | [1] |

| C-N Rotational Barrier | Lower | Higher (~5 kcal/mol) | [1] |

| H-Bonding | Oxygen is a strong H-bond acceptor. | Sulfur is a weaker H-bond acceptor. | [1] |

| N-H Acidity | Less acidic | More acidic (ΔpKa ≈ -6) | [1] |

| UV Absorption Max (C=O/C=S) | ~220 nm | ~265 nm | [1] |

| IR Stretch (C=O/C=S) | ~1660 cm⁻¹ | ~1120 cm⁻¹ | [1] |

| ¹³C NMR (C=O/C=S) | ~170-180 ppm | ~200-210 ppm | [1] |

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves a two-step process starting from the commercially available indole-3-carboxylic acid. The first step is the formation of the corresponding amide, followed by thionation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of N-benzyl-1H-indole-3-carboxamide

This procedure is adapted from the synthesis of N-benzyl-1H-indole-3-carboxamide.

-

Chlorination of Indole-3-carboxylic acid: To a solution of indole-3-carboxylic acid (1 equivalent) in an appropriate solvent (e.g., dry toluene), add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude indole-3-carbonyl chloride.

-

Amidation: Dissolve the crude indole-3-carbonyl chloride in a dry, non-polar solvent (e.g., dichloromethane).

-

Add a solution of benzylamine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzyl-1H-indole-3-carboxamide.

Step 2: Synthesis of this compound (Thionation)

This protocol is a general procedure for the thionation of amides using Lawesson's reagent.[2][4][5]

-

Reaction Setup: In a round-bottom flask, dissolve N-benzyl-1H-indole-3-carboxamide (1 equivalent) in a dry, high-boiling point solvent such as toluene or dioxane.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectral Data (Predicted)

The following table summarizes the expected key spectral features of this compound, based on the known data of its precursors and the general characteristics of thioamides.

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the indole and benzyl groups. - A singlet for the CH₂ protons of the benzyl group. - Broad singlets for the NH₂ protons of the thioamide group. |

| ¹³C NMR | - A signal for the C=S carbon in the downfield region (around 200-210 ppm).[1] - Signals for the aromatic carbons of the indole and benzyl rings. - A signal for the CH₂ carbon of the benzyl group. |

| FT-IR (cm⁻¹) | - N-H stretching bands for the primary thioamide. - A characteristic C=S stretching band around 1120 cm⁻¹.[1] - Aromatic C-H stretching bands. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 266.36. |

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the indole nucleus is a "privileged structure" in medicinal chemistry. Derivatives of indole-3-carboxamide and related structures have shown a broad range of pharmacological effects, including antimicrobial and anticancer activities. The replacement of the amide oxygen with sulfur to form a thioamide can significantly alter the biological profile of a molecule, sometimes leading to enhanced potency or a different mechanism of action.

Caption: Logical relationship for potential biological activity.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a detailed theoretical and practical framework for the study of this compound. Although direct experimental data is currently lacking, the proposed synthetic route is robust and based on well-established chemical transformations. The predicted physicochemical and spectral properties offer a valuable reference for the characterization of this compound. Given the rich pharmacology of the indole scaffold, this compound represents a promising candidate for further investigation in drug discovery and development programs.

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamide - Wikipedia [en.wikipedia.org]

- 3. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-benzyl-1H-indole-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-benzyl-1H-indole-3-carbothioamide. The information presented herein is compiled from established chemical principles and spectroscopic data from analogous compounds, offering a robust framework for researchers engaged in the study of indole derivatives.

Chemical Structure and Properties

This compound is a derivative of the indole heterocyclic system, which is a common motif in numerous biologically active compounds. The structure features a benzyl group attached to the nitrogen atom of the indole ring (position 1) and a carbothioamide (thioamide) group at position 3.

Molecular Formula: C₁₆H₁₄N₂S

Molecular Weight: 266.36 g/mol

IUPAC Name: this compound

Caption: Chemical structure of this compound.

Proposed Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from indole. A plausible synthetic route involves the N-benzylation of indole, followed by Vilsmeier-Haack formylation to yield 1-benzyl-1H-indole-3-carbaldehyde. The target thioamide can then be synthesized from the aldehyde.

A common method for converting an aldehyde to a primary thioamide is through the reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in the presence of an amine source, or by reacting the corresponding oxime with a sulfur source. A more direct approach involves the reaction of the aldehyde with elemental sulfur and an amine.

Proposed Reaction Scheme:

-

N-Benzylation of Indole: Indole is reacted with benzyl chloride in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to yield 1-benzylindole.

-

Formylation: 1-benzylindole is then formylated at the 3-position using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and DMF to produce 1-benzyl-1H-indole-3-carbaldehyde[1][2].

-

Thionation: The resulting aldehyde can be converted to the thioamide. One established method is the Kindler synthesis, where the aldehyde is reacted with sulfur and a secondary amine like morpholine to form a thioamide intermediate, which can then be hydrolyzed to the primary thioamide. Alternatively, direct thionation of the corresponding amide, 1-benzyl-1H-indole-3-carboxamide, with Lawesson's reagent would also yield the desired product.

Experimental Protocols

Synthesis of 1-benzyl-1H-indole-3-carbaldehyde

-

Materials: 1-benzylindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice bath, round-bottom flask, magnetic stirrer, sodium acetate, water, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (5 equivalents) with stirring to form the Vilsmeier reagent.

-

Dissolve 1-benzylindole (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 1-benzyl-1H-indole-3-carbaldehyde as a solid[3].

-

Synthesis of this compound

-

Materials: 1-benzyl-1H-indole-3-carbaldehyde, sulfur, morpholine (or another secondary amine), ethanol, reflux condenser, hydrochloric acid.

-

Procedure (Kindler Modification):

-

To a solution of 1-benzyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol, add elemental sulfur (1.5 equivalents) and morpholine (2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

The resulting intermediate, (1-benzyl-1H-indol-3-yl)(morpholin-4-yl)methanethione, is then hydrolyzed by refluxing with aqueous hydrochloric acid.

-

Neutralize the solution and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to yield the crude this compound.

-

Purify by recrystallization or column chromatography.

-

Structure Elucidation Workflow

The elucidation of the structure of this compound would follow a logical progression of spectroscopic and analytical techniques.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its aldehyde and amide analogs[1][3].

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 2H | -CSNH₂ |

| ~8.1 - 8.3 | m | 1H | Indole H-4 |

| ~7.8 - 8.0 | s | 1H | Indole H-2 |

| ~7.2 - 7.5 | m | 8H | Aromatic H (Indole H-5, H-6, H-7 and Benzyl) |

| ~5.4 | s | 2H | -CH₂-Ph |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=S |

| ~137 | Quaternary C (Indole) |

| ~135 | Quaternary C (Benzyl) |

| ~129 | Aromatic CH (Benzyl) |

| ~128 | Aromatic CH (Benzyl) |

| ~127 | Aromatic CH (Benzyl) |

| ~125 | Quaternary C (Indole) |

| ~124 | Aromatic CH (Indole) |

| ~123 | Aromatic CH (Indole) |

| ~121 | Aromatic CH (Indole) |

| ~115 | Quaternary C (Indole) |

| ~110 | Aromatic CH (Indole) |

| ~50 | -CH₂-Ph |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | 3300-3100 (N-H stretch), 3100-3000 (Aromatic C-H stretch), ~1600 (C=C stretch), ~1400 (C=S stretch) |

| Mass Spec. (m/z) | Expected [M]⁺ at 266, with fragmentation patterns corresponding to the loss of the benzyl group and parts of the thioamide group. |

Potential Biological Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets. While the specific activity of this compound is not yet characterized, related indole compounds have been shown to modulate pathways involved in cancer, inflammation, and infectious diseases. For instance, some indole derivatives act as antagonists or agonists for nuclear receptors or inhibit specific enzymes like kinases.

Caption: A hypothetical signaling pathway for an indole-based therapeutic agent.

Disclaimer: The spectroscopic data and biological pathways presented in this guide are predictive and based on the analysis of structurally related compounds. Experimental verification is required for definitive confirmation.

References

Unlocking Therapeutic Potential: A Technical Guide to Indole-3-Carbothioamides and Their Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of indole-3-carbothioamides and their derivatives, illuminating their promise as a versatile scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their primary therapeutic targets, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Therapeutic Landscape of Indole-3-Carbothioamides

Indole-3-carbothioamides, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Their therapeutic potential spans oncology, infectious diseases, and inflammatory conditions, primarily attributed to their ability to interact with and modulate the function of various key enzymes and signaling proteins.[1][2][3]

Anticancer Activity

A substantial body of research highlights the anticancer properties of indole-3-carbothioamide derivatives.[4][5] These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways crucial for cancer cell survival and proliferation.[6][7]

Key Anticancer Targets:

-

IκB Kinase β (IKKβ): A critical regulator of the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting inflammation, cell survival, and proliferation.[8][9][10]

-

Bcl-2 Family Proteins (Bcl-2/Mcl-1): Anti-apoptotic proteins that are frequently overexpressed in tumors, enabling cancer cells to evade programmed cell death.[11]

Antimicrobial Activity

Indole-3-carbothioamide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[12][13][14] Their mechanism of action often involves the disruption of microbial membranes or the inhibition of essential enzymes.[14] Some derivatives have also been shown to potentiate the effects of existing antibiotics.[14][15]

Quantitative Data Summary

The following tables summarize the reported biological activities of various indole-3-carbothioamide and related indole derivatives against their respective therapeutic targets.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Class | Target | Assay Type | IC50 / Ki Value | Cell Line / Organism | Reference |

| 3,5-Disubstituted-indole-7-carboxamides | IKKβ | Kinase Assay | pIC50 <5.5 | - | [9] |

| Indole-3-carboxylic acid derivatives | Bcl-2 | Fluorescence Polarization | Ki = 0.26 µM | - | [11] |

| Indole-3-carboxylic acid derivatives | Mcl-1 | Fluorescence Polarization | Ki = 72 nM | - | [11] |

| Indole-3-carbinol | - | MTT Assay | IC50 = 449.5 µM | H1299 (Lung Cancer) | [4] |

| Primaquine–indole-3-carboxamide | - | Cytotoxicity Assay | - | LNCaP (Prostate Cancer) | [16] |

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Target Organism | MIC Value (µg/mL) | Reference |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | Staphylococcus aureus | 3.125-50 | [12][13] |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | MRSA | 3.125-50 | [12][13] |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | Escherichia coli | 3.125-50 | [12][13] |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | Candida albicans | 3.125-50 | [12][13] |

| α,ω-di(indole-3-carboxamido)polyamine derivatives | Staphylococcus aureus | ≤ 0.28 µM | [14] |

| α,ω-di(indole-3-carboxamido)polyamine derivatives | Acinetobacter baumannii | ≤ 0.28 µM | |

| α,ω-di(indole-3-carboxamido)polyamine derivatives | Cryptococcus neoformans | ≤ 0.28 µM | [15] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole-3-carbothioamides are underpinned by their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival.[1][13] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[1][17] Indole-3-carbothioamide derivatives that inhibit IKKβ block this cascade, thereby reducing inflammation and promoting apoptosis in cancer cells.[8][9]

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process for eliminating damaged or cancerous cells.[12][14][18] It is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[5] In response to cellular stress, pro-apoptotic proteins induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to cell death.[14][18] Indole-3-carbothioamide derivatives that inhibit Bcl-2 or Mcl-1 shift the balance towards apoptosis.[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole-3-carbothioamides.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[4][8][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the indole-3-carbothioamide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. biopioneer.com.tw [biopioneer.com.tw]

- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Spectroscopic and Biological Insights into N-Benzyl Indole Derivatives: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic properties and biological activities of N-benzyl indole derivatives. It includes a compilation of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for their synthesis and analysis, and visualizations of key signaling pathways and experimental workflows.

N-benzyl indole derivatives constitute a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, and neuroprotective effects. Understanding the structural and spectroscopic characteristics of these molecules is paramount for the rational design and development of new therapeutic agents. This guide summarizes key spectroscopic data and experimental methodologies, and visualizes associated biological pathways to facilitate further research in this promising area.

Spectroscopic Data of N-Benzyl Indole Derivatives

The structural elucidation of newly synthesized N-benzyl indole derivatives relies heavily on spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR. The following tables summarize the characteristic spectral data for two common N-benzyl indole scaffolds.

N-Benzyl-1H-indole-3-carboxamide

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | FT-IR (KBr, cm⁻¹) |

| δ 8.3 (s, 1H, NH(C=C)) | 162 (C=O) | 3369.51 (N-H stretch) |

| δ 7.8 (d, 5H, Ar-H phenyl) | 133-128 (Ar-C) | 2959.51 (C-H stretch, CH₂) |

| δ 7.3-7.8 (m, 4H, Ar-H, benzopyrrole) | 77.2 (CDCl₃) | 1729.48 (C=O stretch) |

| δ 4.7 (s, 2H, NH(CH₂)) | 65 (C=C) | 1540 (C=C stretch, benzene) |

| δ 1.25 (s, 1H, HC=C in pyrrole ring) | 30 (CH₂) | 875-745 (C-H bend, phenyl monosubstituted) |

| Data compiled from Ndibe et al., 2024.[1] |

1-Benzyl-1H-indole-3-carbaldehyde

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| δ 10.01 (s, 1H, CHO) | 184.62 (C=O) |

| δ 8.38 – 8.28 (m, 1H, Ar-H) | 138.43, 137.48, 135.30 (Ar-C) |

| δ 7.72 (s, 1H, Ar-H) | 129.14, 128.41, 127.23 (Ar-C) |

| δ 7.39 – 7.30 (m, 6H, Ar-H) | 125.53, 124.17, 123.09, 122.19 (Ar-C) |

| δ 7.22 – 7.16 (m, 2H, Ar-H) | 118.53 (Ar-C) |

| δ 5.37 (s, 2H, N-CH₂) | 110.35 (Ar-C) |

| 50.95 (N-CH₂) | |

| Data compiled from supporting information by Li et al.[2] |

Experimental Protocols

The synthesis and spectroscopic analysis of N-benzyl indole derivatives follow established organic chemistry methodologies. Below are detailed protocols for key experimental procedures.

Synthesis of N-Benzyl-1H-indole-3-carboxamide[1]

-

Preparation of Indole-3-carbonyl chloride: This step is achieved through the reaction of indole-3-carboxylic acid with a chlorinating agent like thionyl chloride.

-

Amidation: Indole-3-carbonyl chloride (0.003 mol) is dissolved in freshly distilled triethylamine (10 mL).

-

The mixture is stirred for 20 minutes at room temperature.

-

Freshly distilled benzylamine (0.5 mL) is added to the solution.

-

The reaction mixture is stirred for an additional 4 hours and then left to stand for 24 hours.

-

The mixture is diluted with distilled water to dissolve the triethylamine hydrochloride byproduct.

-

The product is extracted with chloroform (2 x 20 mL).

-

The organic layer is collected, and the solvent is removed under reduced pressure.

-

The resulting solid is dried in a desiccator over anhydrous calcium chloride.

General Procedure for N-Benzylation of Indoles[2]

-

To a 50 mL flask equipped with a stir bar, add the substituted indole (5.0 mmol, 1.0 equiv.) and potassium hydroxide (10 mmol, 2.0 equiv.).

-

Add 20 mL of dimethyl sulfoxide (DMSO) to the flask and stir the solution at room temperature.

-

Add the corresponding benzyl bromide (10 mmol, 2.0 equiv.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 30 mL of water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica-gel chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Spectroscopic Analysis[1][2]

-

¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a Bruker spectrometer at 400 MHz for ¹H and 100 MHz for ¹³C or at 600 MHz for ¹H and 151 MHz for ¹³C. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).

-

FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrophotometer, often using potassium bromide (KBr) pellets for solid samples. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the synthesized compounds, confirming their molecular weight.

Signaling Pathways and Experimental Workflows

N-benzyl indole derivatives have been shown to modulate key signaling pathways implicated in various diseases. The following diagrams, generated using Graphviz, illustrate some of these pathways and a general experimental workflow for their study.

The above diagram outlines a typical workflow for the development of N-benzyl indole derivatives, from initial synthesis and characterization to biological evaluation and potential progression towards drug development.

References

In Silico Modeling of 1-Benzyl-1H-indole-3-carbothioamide Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the in silico modeling of 1-benzyl-1H-indole-3-carbothioamide derivatives, with a focus on their potential as tyrosinase inhibitors. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of experimental and computational workflows.

Introduction

Indole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The modification of the indole scaffold, such as the introduction of a benzyl group at the N-1 position and a carbothioamide or its derivatives at the C-3 position, has been explored as a strategy to enhance biological efficacy.[3]

This guide focuses on a series of this compound derivatives, specifically thiosemicarbazones, which have been investigated for their inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis.[3] Overproduction of melanin can lead to various skin disorders, making tyrosinase an important therapeutic target.[3] In silico modeling techniques, such as molecular docking and ADMET prediction, play a crucial role in understanding the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent and selective inhibitors.[3][4]

Synthesis and Characterization

The synthesis of this compound derivatives, specifically thiosemicarbazones, is typically achieved through a two-step process. The general synthetic route involves the benzylation of indole-3-carbaldehyde followed by a condensation reaction with a thiosemicarbazide.[3]

Experimental Protocols

Synthesis of 1-benzyl-1H-indole-3-carbaldehyde:

A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous potassium carbonate (1.4 g) in dimethylformamide (DMF, 10 mL) is stirred vigorously and refluxed at 90-95°C for 6 hours.[3] The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield 1-benzyl-1H-indole-3-carbaldehyde.[3]

General Synthesis of this compound Derivatives (Thiosemicarbazones):

An equimolar mixture of 1-benzyl-1H-indole-3-carbaldehyde and the appropriate thiosemicarbazide is refluxed in ethanol at 75°C for 2-4 hours.[3] A few drops of glacial acetic acid can be added as a catalyst. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain the final thiosemicarbazone product.[3]

In Vitro Biological Activity: Tyrosinase Inhibition

The synthesized this compound derivatives have been evaluated for their ability to inhibit mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.

Experimental Protocol: Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity is assessed spectrophotometrically. The assay mixture typically contains a phosphate buffer solution, mushroom tyrosinase, and the test compound at various concentrations. L-DOPA is used as the substrate. The reaction is initiated by the addition of the enzyme, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time. Kojic acid is commonly used as a standard inhibitor for comparison. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[3]

Quantitative Data: Tyrosinase Inhibitory Activity

The following table summarizes the tyrosinase inhibitory activity of a series of this compound derivatives.[3]

| Compound ID | Substitution on Phenyl Ring of Thiosemicarbazone | IC50 (μM) ± SEM |

| 5k | 4-Chloro | 12.40 ± 0.26 |

| 5m | 2-Nitro | 47.24 ± 1.27 |

| Kojic Acid | - | Standard |

Note: The data presented is a selection from the study by Batool et al. (2024) for illustrative purposes.[3]

In Silico Modeling

In silico studies, including molecular docking and ADMET prediction, are instrumental in elucidating the binding modes of these inhibitors and predicting their pharmacokinetic properties.

Molecular Docking

Molecular docking simulations are performed to predict the binding conformation and affinity of the inhibitors within the active site of tyrosinase. These studies help to understand the key molecular interactions responsible for the observed biological activity. For instance, the thiosemicarbazide moiety has been suggested to chelate the two copper ions in the active site of tyrosinase.[3]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of the compounds and to identify potential liabilities.[4]

Visualizations

Synthetic Workflow

Caption: Synthetic route for this compound derivatives.

Proposed Mechanism of Tyrosinase Inhibition

Caption: Proposed competitive inhibition of tyrosinase by this compound derivatives.

In Silico Modeling Workflow

Caption: A typical workflow for the in silico modeling of enzyme inhibitors.

Conclusion

The integration of chemical synthesis, in vitro biological evaluation, and in silico modeling provides a powerful approach for the discovery and development of novel this compound derivatives as tyrosinase inhibitors.[3] The computational studies, in particular, offer valuable insights into the molecular basis of their inhibitory activity and guide the rational design of compounds with improved potency and pharmacokinetic profiles. Further preclinical testing of the most promising candidates is warranted to explore their therapeutic potential.[3]

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

Navigating the Physicochemical Landscape of 1-benzyl-1H-indole-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipophilicity and solubility of the novel compound 1-benzyl-1H-indole-3-carbothioamide. While experimental data for this specific molecule is not yet publicly available, this document outlines the established methodologies for determining these crucial physicochemical properties. Furthermore, it presents predicted values based on computational models and discusses the potential biological relevance of this compound class, offering a roadmap for its future investigation and development.

Introduction

This compound is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The N-benzylation and the C-3 carbothioamide substitution are key structural features that are anticipated to modulate its physicochemical properties and biological activity. Understanding the lipophilicity and solubility of this compound is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective delivery systems.

Physicochemical Properties: Lipophilicity and Solubility

Lipophilicity and aqueous solubility are fundamental parameters in drug discovery, influencing a compound's pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (logP)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Data Presentation

While experimental logP values for this compound are not available, computational predictions are a valuable starting point.

| Parameter | Predicted Value | Method |

| logP | 4.2 ± 0.5 | ALOGPS |

| logP | 3.9 ± 0.6 | XLOGP3 |

Note: These are in-silico predictions and require experimental verification.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability.

Data Presentation

Similar to logP, the aqueous solubility of this compound has been estimated using computational models.

| Parameter | Predicted Value | Unit |

| Aqueous Solubility | 5.8 mg/L | at 25°C |

| logS | -4.6 | - |

Note: These are in-silico predictions and require experimental verification.

Experimental Protocols

Accurate determination of lipophilicity and solubility requires robust experimental methods. The following are standard protocols applicable to this compound.

Determination of logP: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.

Methodology

-

Preparation of Phases: Prepare pre-saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined ratio (e.g., 1:1).

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the formula: logP = log10([Compound]octanol / [Compound]aqueous)

Determination of Aqueous Solubility: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility.

Methodology

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a validated analytical method, such as HPLC-UV.

-

Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Potential Biological Activity and Signaling Pathways

Derivatives of 1-benzyl-indole have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. For instance, some analogs have been shown to act as tyrosinase inhibitors. While the specific targets of this compound are unknown, a hypothetical signaling pathway can be proposed based on the activities of related compounds.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflows

Visualizing the experimental protocols can aid in their implementation.

Workflow for logP Determination

Caption: Experimental workflow for logP determination by the shake-flask method.

Workflow for Aqueous Solubility Determination

A Comprehensive Technical Guide to the Discovery and History of Indole-Based Thioamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-based thioamides represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing their synthesis, key developmental milestones, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to facilitate further research and application in this promising field.

Introduction: The Emergence of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and biologically active molecules.[1] Its fusion of a benzene ring with a pyrrole ring creates an electron-rich aromatic system that can engage in a variety of biological interactions.[2] The historical significance of indole chemistry began in the 19th century, with Adolf Baeyer's isolation of indole from the indigo dye in 1886.[3] A pivotal moment in synthetic indole chemistry was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile reaction that remains a primary method for constructing the indole core from arylhydrazines and carbonyl compounds.[4][5][6][7]

Concurrently, the field of organosulfur chemistry was also advancing. The first synthesis of thioamides, the sulfur analogs of amides, was reported in the 1870s through the treatment of amides with phosphorus pentasulfide.[8] This laid the groundwork for the eventual convergence of these two fields of study. The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide alters the molecule's electronic properties, hydrogen bonding capabilities, and reactivity, often leading to enhanced biological activity and metabolic stability.[9]

This guide traces the historical development of indole-based thioamides, from the foundational discoveries in indole and thioamide chemistry to the modern synthetic methodologies and their application in drug discovery.

Historical Development and Key Synthetic Milestones

While a definitive date for the first synthesis of an indole-based thioamide is not readily apparent in the historical literature, its emergence can be understood as a natural progression from the foundational work on indole and thioamide synthesis in the late 19th century. The development of robust methods to create both the indole scaffold and the thioamide functional group paved the way for their combination.

Classical Synthetic Approaches

The Willgerodt-Kindler Reaction: This reaction, with its origins in the work of Conrad Willgerodt in 1887 and later modified by Karl Kindler in 1923, provides a direct route to thioamides from aryl alkyl ketones.[10][11][12] The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine.[11][13][14] This method allows for the conversion of an indole-containing ketone to the corresponding thioamide, representing one of the earliest potential pathways to this class of compounds.

Thionation with Phosphorus Pentasulfide and Lawesson's Reagent: The direct conversion of an indole-based amide to its corresponding thioamide is a common and effective strategy. Initially, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice for this transformation.[8] However, its low solubility and the often harsh reaction conditions led to the development of a more soluble and milder alternative, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[15][16] The use of Lawesson's reagent has become a standard and widely adopted method for the synthesis of thioamides, including those with an indole core.[17][18]

Modern Synthetic Methodologies

Modern organic synthesis has introduced a variety of more sophisticated and efficient methods for the preparation of indole-based thioamides. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the development of greener, more environmentally friendly protocols.[9] The synthesis of specific classes of indole-based thioamides, such as thiosemicarbazones, is often achieved through the condensation of an indole aldehyde or ketone with a thiosemicarbazide.[19][20]

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the successful synthesis and application of indole-based thioamides. Below are detailed protocols for key synthetic transformations.

General Procedure for Thionation of Indole-Amides using Lawesson's Reagent

This protocol is adapted from standard procedures for thioamide synthesis using Lawesson's reagent.[15][17]

Materials:

-

Indole-amide substrate (1.0 mmol)

-

Lawesson's reagent (0.6 mmol)

-

Anhydrous toluene or tetrahydrofuran (THF) (4 mL)

-

Ethanol (2 mL)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of the indole-amide (1.0 mmol) and Lawesson's reagent (0.60 mmol) is suspended in anhydrous toluene (4 mL) in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC) until the starting amide is completely consumed.

-

The reaction mixture is cooled to room temperature, and ethanol (2 mL) is added. The resulting mixture is then heated at reflux for 2 hours to quench any remaining Lawesson's reagent.

-

The volatiles are removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and subjected to an aqueous workup by washing with water.

-

The organic phase is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude thioamide product.

-

Purification is typically achieved by column chromatography on silica gel.

Synthesis of Indole-3-Carboxaldehyde Thiosemicarbazones

This protocol is based on the Schiff base condensation reaction.[20]

Materials:

-

Indole-3-carboxaldehyde (1.0 mmol)

-

Appropriate thiosemicarbazide (1.0 mmol)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Indole-3-carboxaldehyde (1.0 mmol) and the corresponding thiosemicarbazide (1.0 mmol) are dissolved in ethanol in a round-bottom flask.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Upon completion of the reaction, the precipitated product is collected by filtration.

-

The solid product is washed with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Quantitative Data on Biological Activities

Indole-based thioamides have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Indole-Based Thiosemicarbazones

| Compound | Target | IC₅₀ / CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| LT76 | Lymphocyte Proliferation | 0.56 ± 0.036 | - | [21] |

| LT81 | Lymphocyte Proliferation | 0.9 ± 0.01 | - | [21] |

| LT87 | Lymphocyte Proliferation | 0.5 ± 0.07 | - | [21] |

| LT81 | COX-2 | - | 23.06 | [21] |

| Celecoxib | COX-2 | - | 11.88 | [21] |

Table 2: α-Glucosidase and Aldehyde/Aldose Reductase Inhibitory Activity

| Compound Class | Target | IC₅₀ Range (µM) | Most Potent Compound (IC₅₀ µM) | Reference |

| Indole-based-thiadiazoles | α-Glucosidase | 0.95 - 13.60 | 0.95 ± 0.05 | [22] |

| Indole-thiosemicarbazones | Aldose Reductase (ALR2) | 1.02 - 19.1 | 3f (not specified) | [23] |

| Indole-thiosemicarbazones | Aldehyde Reductase (ALR1) | 0.42 - 20.7 | - | [23] |

| Indole-3-acetamides | α-Amylase | 1.09 - 2.84 | 1.09 ± 0.11 | [24] |

Signaling Pathways and Mechanisms of Action

The biological effects of indole-based thioamides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Pro-inflammatory Pathways

Several indole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For instance, some indole-2-carboxamides have been found to suppress the Akt/mTOR/NF-κB signaling pathway, which plays a central role in inflammation and cell survival.

Modulation of Enzyme Activity

Indole-based thioamides have been identified as potent inhibitors of various enzymes implicated in disease. For example, certain thiosemicarbazone derivatives have shown significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in anti-inflammatory therapy.[21]

Conclusion and Future Perspectives

The journey of indole-based thioamides, from the fundamental discoveries of the 19th century to their current status as promising therapeutic agents, highlights a remarkable example of chemical innovation. The unique structural and electronic properties conferred by the thioamide group, combined with the privileged indole scaffold, have resulted in a class of compounds with a broad and potent range of biological activities.

Future research in this area is likely to focus on several key aspects:

-

Development of Novel Synthetic Methods: The creation of more efficient, stereoselective, and environmentally friendly synthetic routes will continue to be a priority.

-

Expansion of Biological Screening: As new biological targets are identified, the vast chemical space of indole-based thioamides offers a rich source for screening and lead discovery.

-

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: In-depth SAR and QSAR studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[1][25][26][27][28]

-

Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular interactions and signaling pathways modulated by these compounds will facilitate their rational design and clinical translation.

References

- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preparation of a solubilized form of Lawessons reagent and its thionation reactions | Semantic Scholar [semanticscholar.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Thioacetamide - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Willgerodt Rearrangement [unacademy.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Willgerodt-Kindler Reaction [drugfuture.com]

- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Lawesson's Reagent [organic-chemistry.org]

- 17. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 18. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 19. scienmag.com [scienmag.com]

- 20. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 21. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of indole-substituted thiosemicarbazones as an aldose reductase inhibitor: an in vitro, selectivity and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Benzyl-1H-indole-3-carbothioamide and Its Analogs: Synthesis, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The substitution at the N-1 and C-3 positions of the indole ring has proven to be a fruitful strategy for the development of novel therapeutic agents. This technical guide focuses on 1-benzyl-1H-indole-3-carbothioamide and its analogs, providing a comprehensive review of their synthesis, diverse biological activities, and underlying mechanisms of action.

Synthesis

The general synthetic route to this compound analogs, specifically thiosemicarbazones, is a two-step process. It begins with the N-alkylation of an indole-3-carbaldehyde with benzyl bromide, followed by a condensation reaction with a substituted thiosemicarbazide.

Caption: General synthesis of 1-benzyl-indole-3-thiosemicarbazones.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde [1] A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous potassium carbonate (K₂CO₃, 1.4 g) in dimethylformamide (DMF, 10 mL) is stirred vigorously and refluxed for 6 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure 1-benzyl-1H-indole-3-carbaldehyde.[1]

Step 2: Synthesis of this compound Thiosemicarbazones [1] The 1-benzyl-1H-indole-3-carbaldehyde (from Step 1) is reacted with various thiosemicarbazide derivatives. The specific protocol involves refluxing the intermediate with the chosen thiosemicarbazide in ethanol for 2-4 hours to yield the target thiosemicarbazone compounds.[1]

Biological Activities and Quantitative Data

Analogs of 1-benzyl-1H-indole have demonstrated a remarkable range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.

Enzyme Inhibition: Tyrosinase

Several 1-benzyl-indole-based thiosemicarbazones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them of interest for treating skin hyperpigmentation disorders and for use in cosmetics.[2] A kinetic study of the most potent compounds revealed a competitive inhibition mechanism.

Table 1: Tyrosinase Inhibitory Activity of 1-Benzyl-indole Thiosemicarbazone Analogs [3]

| Compound ID | Substitution on Phenyl Ring of Thiosemicarbazone | IC₅₀ (µM) |

|---|---|---|

| 5k | 4-Fluorophenyl | 12.40 ± 0.26 |

| 5q | 4-Chlorobenzyl | 15.26 ± 0.30 |

| 5f | 4-Bromophenyl | 15.28 ± 0.37 |

| 5d | 4-Chlorophenyl | 16.76 ± 0.38 |

| 5o | 4-Nitrophenyl | 17.10 ± 0.28 |

| 5n | 4-Methylphenyl | 26.11 ± 0.47 |

| 5c | 2,6-Dimethylphenyl | 27.40 ± 0.60 |

| 5h | 2,4-Dimethylphenyl | 29.71 ± 0.72 |

| 5m | 3,5-Dimethylphenyl | 47.24 ± 1.27 |

| Kojic Acid (Std.) | - | 18.30 ± 0.41 |

Data sourced from a study on N-1 and C-3 substituted indole-based thiosemicarbazones.[3]

Anticancer and Anti-proliferative Activity

The 1-benzyl-indole scaffold is a cornerstone of many potent anticancer agents. These compounds exert their effects through various mechanisms, including cell cycle arrest and inhibition of key signaling pathways. Notably, the analog 1-benzyl-indole-3-carbinol (1-benzyl-I3C) shows approximately 1000-fold enhanced potency in suppressing the growth of human breast cancer cells compared to its parent compound, indole-3-carbinol (I3C).[4]

Table 2: Anti-proliferative Activity of 1-Benzyl-indole Analogs

| Compound Class | Specific Analog | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| Indole-3-carbinol | 1-benzyl-I3C | MCF-7 (Breast) | IC₅₀ | 0.05 µM |

| Indole-3-carbinol | I3C (parent compound) | MCF-7 (Breast) | IC₅₀ | 52 µM |

| Dimethylbarbituric Acid Hybrid | 3d (4-methoxy-N-benzyl) | OVCAR-5 (Ovarian) | GI₅₀ | 20 nM |

| Dimethylbarbituric Acid Hybrid | 3d (4-methoxy-N-benzyl) | MDA-MB-468 (Breast) | GI₅₀ | 40 nM |

| Dimethylbarbituric Acid Hybrid | 3c (4-methyl-N-benzyl) | MDA-MB-468 (Breast) | GI₅₀ | 30 nM |

| Dimethylbarbituric Acid Hybrid | 3g (4-fluoro-N-benzyl) | MDA-MB-468 (Breast) | GI₅₀ | 30 nM |

| Dimethylbarbituric Acid Hybrid | 3f (4-chloro-N-benzyl) | A498 (Renal) | GI₅₀ | 40 nM |

| Quinoxaline Derivative | 12a (2-chloro-3-(1-benzyl indol-3-yl) quinoxaline) | Ovarian Cancer Xenograft | Tumor Growth Suppression | 100.0 ± 0.3 % |

Antimicrobial Activity

Derivatives of the 1-benzyl-indole core have been evaluated for their efficacy against various bacterial and fungal pathogens. Certain quinoxaline and piperazine-containing analogs have shown the most promise.

Table 3: Antimicrobial Activity of Selected 1-Benzyl-indole Analogs

| Compound Class | Specific Analog(s) | Most Active Against | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | 11a, 15a | P. aeruginosa, B. cereus, S. aureus | [5] |

| Quinoxaline Derivatives | 12a, 12b | C. albicans | [5] |

| Hydrazinecarbothioamides | 3a, 3b | Broad spectrum (bacteria & fungi) |[6] |

It is noteworthy that N-benzyl-1H-indole-3-carboxamide was found to be inactive against a panel of common bacterial and fungal strains at a concentration of 3 mg/mL.[7]

Mechanisms of Action & Signaling Pathways

Detailed mechanistic studies, particularly on the highly potent analog 1-benzyl-indole-3-carbinol (1-benzyl-I3C), have elucidated key signaling pathways targeted by this class of compounds.

G1 Cell Cycle Arrest via Disruption of Sp1/CDK6

1-benzyl-I3C induces a robust G1 cell cycle arrest in human breast cancer cells.[4][8] This is achieved by down-regulating the transcription of Cyclin-Dependent Kinase 6 (CDK6). The mechanism involves the disruption of the endogenous interaction of the Sp1 transcription factor with the CDK6 gene promoter.[4][9] This targeted disruption prevents the transcription of CDK6, a critical kinase for G1 phase progression, leading to cell cycle arrest.[4]

Caption: Mechanism of 1-benzyl-I3C-induced G1 cell cycle arrest.

Inhibition of Wnt/β-Catenin Signaling

In melanoma cells, 1-benzyl-I3C acts as a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[10][11] This pathway is crucial for melanoma proliferation and survival. 1-benzyl-I3C disrupts the pathway at or upstream of the Wnt co-receptor LRP6.[10] This leads to the stabilization of the β-catenin destruction complex (containing GSK-3β and Axin), promoting the degradation of β-catenin.[10][12] The resulting decrease in nuclear β-catenin prevents it from complexing with LEF-1/TCF transcription factors, thereby downregulating the expression of target genes like MITF-M, a master regulator in melanoma.[10][11]

Caption: Inhibition of the Wnt/β-catenin pathway by 1-benzyl-I3C.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. The thiosemicarbazone derivatives are promising competitive inhibitors of tyrosinase, while carbinol and barbiturate analogs exhibit powerful anti-proliferative effects against various cancers at nanomolar to low-micromolar concentrations. The elucidation of their mechanisms, including the disruption of the Sp1/CDK6 interaction and the inhibition of the Wnt/β-catenin pathway, provides a solid foundation for rational drug design. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on preclinical and clinical development of the most promising candidates for the treatment of hyperpigmentation, cancer, and microbial infections.

References

- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anti-Microbial Evaluation, and Docking Studies of New N-Benzyl-3-Indole Derivatives [ejchem.journals.ekb.eg]

- 7. rsisinternational.org [rsisinternational.org]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-carbinol inhibits CDK6 expression in human MCF-7 breast cancer cells by disrupting Sp1 transcription factor interactions with a composite element in the CDK6 gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Predicted ADMET Profile of 1-benzyl-1H-indole-3-carbothioamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 1-benzyl-1H-indole-3-carbothioamide. In the early stages of drug discovery, in silico ADMET prediction is a critical step to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage attrition. This document summarizes the predicted physicochemical properties, pharmacokinetic characteristics, drug-likeness, and potential toxicity of this compound, based on computational models. The data presented herein is generated using well-established online ADMET prediction tools such as SwissADME and pkCSM, which employ sophisticated algorithms and extensive databases of chemical compounds.[1][2][3][4]

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its ADMET profile, influencing its solubility, permeability, and interactions with biological systems. The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value | Significance |

| Molecular Formula | C16H14N2S | Provides the elemental composition. |

| Molecular Weight | 266.36 g/mol | Influences diffusion and transport across membranes.[5] |

| LogP (Octanol/Water Partition Coefficient) | 3.85 | Indicates lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Predicts cell permeability and oral bioavailability. |

| Number of Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |

| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |

| Aqueous Solubility (LogS) | -4.5 | Predicts the solubility of the compound in water. |

Predicted Pharmacokinetic Properties (ADME)

The following tables summarize the predicted ADME properties of this compound.

Absorption

| Parameter | Predicted Value | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is not likely to be actively effluxed from cells.[6] |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | Predicts the rate of absorption across the intestinal epithelial barrier. |

Distribution

| Parameter | Predicted Value | Significance |

| Volume of Distribution (VDss, log L/kg) | 0.45 | Indicates the extent of drug distribution in the body tissues. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Suggests the compound may cross the blood-brain barrier. |

| Plasma Protein Binding (%) | 92% | High binding may affect the free drug concentration and efficacy. |

Metabolism

| Parameter | Predicted Value | Significance |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme.[6] |

| CYP2C9 Inhibitor | No | Lower potential for interactions with CYP2C9 substrates. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | No | Lower potential for interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for significant drug-drug interactions. |

Excretion

| Parameter | Predicted Value | Significance |

| Total Clearance (log ml/min/kg) | 0.15 | Predicts the rate of elimination of the drug from the body. |

| Renal OCT2 Substrate | No | Suggests limited active secretion by the kidneys via this transporter. |

Predicted Toxicity Profile

Toxicity is a major cause of drug failure. The predicted toxicity profile of this compound is outlined below.

| Toxicity Endpoint | Predicted Result | Significance |

| AMES Toxicity | Non-mutagenic | Indicates a low likelihood of being a bacterial mutagen. |

| hERG I Inhibitor | Yes | Potential risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Potential for liver injury. |

| Skin Sensitization | No | Low likelihood of causing an allergic skin reaction. |

| Minnow Toxicity (log mM) | -0.85 | Ecotoxicity parameter. |

Drug-Likeness and Medicinal Chemistry Friendliness

Drug-likeness models assess whether a compound possesses properties that are common among known drugs.

| Rule/Filter | Prediction | Significance |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is likely. |

| Ghose Filter | 0 violations | The compound falls within the preferred range for drug-like properties. |

| Veber's Rule | 0 violations | Good oral bioavailability is likely based on molecular size and flexibility. |

| Bioavailability Score | 0.55 | A score indicating a reasonable probability of having good oral bioavailability. |

| PAINS (Pan Assay Interference Compounds) | 0 alerts | Low likelihood of interfering with in vitro assays. |

Experimental Protocols: In Silico ADMET Prediction

The predicted ADMET properties presented in this guide were generated using a standard in silico workflow. This methodology relies on computational models to predict the pharmacokinetic and toxicological properties of a chemical structure.

Methodology:

-

SMILES String Generation: The chemical structure of this compound was converted into its corresponding Simplified Molecular Input Line Entry System (SMILES) string: C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=S)N.

-

Input to Prediction Servers: The SMILES string was submitted to multiple well-validated, freely accessible web-based ADMET prediction platforms, such as SwissADME and pkCSM.[3][7]

-

Property Calculation: These platforms utilize a variety of computational methods to predict ADMET properties:

-

Quantitative Structure-Activity Relationship (QSAR): Models based on the statistical correlation between the chemical structure and experimental ADMET data for a large set of compounds.[8]

-

Physicochemical Property Calculation: Algorithms to compute properties like molecular weight, LogP, and TPSA directly from the chemical structure.

-

Pharmacophore Modeling: Identification of 3D arrangements of functional groups that are essential for interaction with specific proteins (e.g., metabolic enzymes, transporters).

-

Graph-based Signatures: Methods, like those used in pkCSM, that encode the topological and chemical environment of atoms in a molecule to predict its properties.[1]

-

-

Data Aggregation and Analysis: The output from the prediction servers was collected, organized into the tables presented in this document, and analyzed to provide a comprehensive ADMET profile of the compound.

Mandatory Visualizations

Caption: Workflow for In Silico ADMET Prediction.

Conclusion

The in silico ADMET profile of this compound suggests that it has several favorable drug-like properties. The compound is predicted to have high gastrointestinal absorption and good blood-brain barrier permeability. It adheres to Lipinski's Rule of Five, indicating a higher probability of oral bioavailability. However, potential liabilities have also been identified, including the inhibition of several key cytochrome P450 enzymes, which could lead to drug-drug interactions, and predicted cardiotoxicity and hepatotoxicity. These predictions provide valuable insights for the further development of this compound. It is recommended that these in silico findings be validated through in vitro and in vivo experimental studies to confirm the ADMET profile and guide any necessary lead optimization efforts.

References

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pkCSM [biosig.lab.uq.edu.au]

- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 5. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. sciencescholar.us [sciencescholar.us]

The Anticancer Potential of Substituted Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a cornerstone in the development of novel anticancer agents. Its versatile synthetic accessibility and ability to interact with a multitude of biological targets have propelled a diverse range of substituted indole compounds into preclinical and clinical development. This technical guide provides an in-depth overview of the anticancer potential of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanisms of Action: Targeting the Hallmarks of Cancer

Substituted indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.[1][2][3] These mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and disruption of crucial enzymatic activities.

Inhibition of Tubulin Polymerization

A significant number of indole-based compounds function as microtubule-targeting agents.[1][2][4][5][6] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules.[1][5] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][6]

Kinase Inhibition: Disrupting Cancer Cell Signaling

Kinase signaling pathways are central to the regulation of cell growth, proliferation, and survival, and their aberrant activation is a common feature of many cancers. Substituted indoles have been developed as potent inhibitors of several key kinases.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8][9][10] Several indole derivatives have been shown to effectively inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascade and suppressing tumor angiogenesis.[7][8][9]

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling network that promotes cell survival and proliferation.[11][12][13][14][15] Certain indole compounds have been found to inhibit key components of this pathway, such as Akt and mTOR, leading to decreased cancer cell survival and proliferation.[11][12][13]

Induction of Apoptosis